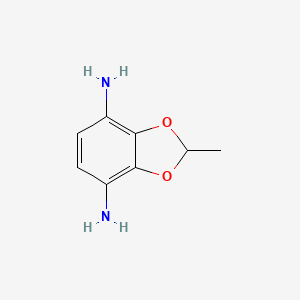

2-Methyl-2H-1,3-benzodioxole-4,7-diamine

Description

Structure

3D Structure

Properties

CAS No. |

705928-33-2 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-methyl-1,3-benzodioxole-4,7-diamine |

InChI |

InChI=1S/C8H10N2O2/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-4H,9-10H2,1H3 |

InChI Key |

PFCZROSDSGNFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1OC2=C(C=CC(=C2O1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2h 1,3 Benzodioxole 4,7 Diamine and Its Analogues

Retrosynthetic Analysis of the 2-Methyl-2H-1,3-benzodioxole-4,7-diamine Scaffold

A retrosynthetic analysis of this compound suggests that the primary disconnection points involve the C-N bonds of the diamine and the C-O bonds of the dioxole ring. The target molecule can be conceptually disassembled to reveal more readily available starting materials.

A primary retrosynthetic route would involve the late-stage introduction of the two amino groups. This approach simplifies the synthesis to the preparation of a suitably functionalized 2-methyl-2H-1,3-benzodioxole precursor. The key challenge in this strategy lies in the regioselective introduction of the two amino groups at the 4- and 7-positions of the benzodioxole ring.

An alternative strategy involves the construction of the benzodioxole ring from a pre-functionalized benzene (B151609) derivative already containing the necessary nitrogen functionalities, or precursors to them. This approach might involve the reaction of a substituted catechol with an appropriate acetal (B89532) or its equivalent.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be approached through several multi-step sequences. These methods focus on the formation of the benzodioxole ring and the subsequent introduction of the diamine groups.

Multi-step Reaction Sequences for Benzodioxole Ring Formation

The formation of the 1,3-benzodioxole (B145889) ring is a critical step in the synthesis of the target molecule and its analogues. wikipedia.org This is typically achieved by reacting a catechol derivative with a suitable methylene-group donor. For instance, 1,3-benzodioxole itself can be synthesized from catechol and a disubstituted halomethane. wikipedia.org

In a more complex setting, the synthesis of substituted benzodioxoles often involves multi-step procedures. For example, the synthesis of benzodioxole aryl acetate (B1210297) and acetic acid derivatives has been demonstrated through esterification and subsequent hydrolysis reactions. nih.gov A general procedure for the synthesis of 2-(one-benzylthio) acetic acid derivatives involves the reaction of thioglycolic acid with a substituted benzyl (B1604629) bromide in the presence of a base like sodium hydroxide. nih.gov

A variety of catalysts and reaction conditions can be employed for the synthesis of the benzodioxole core. For example, the acylation of 1,3-benzodioxole can be performed using heterogeneous catalysts like Zn-Aquivion, which has shown a conversion rate of up to 73% with 62% selectivity for the desired acylated product in a continuous process. mdpi.com

Strategies for Ortho-Diamination of Substituted Benzodioxoles

The introduction of two amino groups in an ortho-relationship on the benzodioxole ring presents a significant synthetic challenge. Direct amination methods on an existing benzodioxole scaffold are often difficult to control and can lead to a mixture of products.

A more common approach involves the use of starting materials that already contain nitrogen functionalities or groups that can be readily converted to amines. For instance, a dinitro-substituted catechol could be used as a precursor. The nitro groups can then be reduced to amino groups in a later step of the synthesis. This reduction is a well-established transformation in organic chemistry.

Advanced Synthetic Techniques for Analogues and Derivatives

The development of advanced synthetic techniques has provided new avenues for the efficient synthesis of complex molecules like the analogues and derivatives of this compound.

Microwave-Assisted Organic Synthesis (MAOS) Approaches for Diamine Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including heterocyclic scaffolds. nih.govyoutube.com The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to just minutes. youtube.com This technique has been successfully applied to a wide range of reactions, including heterocyclizations, arylations, and coupling reactions. youtube.com

The advantages of MAOS include rapid and intense heating of polar substances, leading to higher yields and simplified synthetic procedures. youtube.comyoutube.com For instance, in some reactions, conventional heating might require 12 to 24 hours and result in low yields, whereas microwave irradiation can achieve higher yields in a fraction of the time. youtube.com This technology is particularly beneficial for high-speed combinatorial and medicinal chemistry. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of the benzodioxole scaffold requires stereoselective methods to control the three-dimensional arrangement of atoms. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of the target molecule. ethz.ch This can be achieved through several strategies, including the use of a chiral pool of starting materials, resolution of racemic mixtures, employing chiral auxiliaries, or through enantioselective synthesis using chiral reagents or catalysts. ethz.ch

Flow Chemistry Applications in Benzodioxole-Diamine Synthesis

Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for the synthesis of fine chemicals, including benzodioxole derivatives. youtube.com This methodology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for hazardous or highly exothermic reactions. youtube.comgoogle.com

The acylation of 1,3-benzodioxole has been successfully adapted to a continuous flow process using a recyclable heterogeneous catalyst. mdpi.com In this setup, 1,3-benzodioxole and propionic anhydride (B1165640) were passed through a packed bed reactor containing the catalyst. mdpi.com This continuous process demonstrated excellent stability and selectivity over a 6-hour period, with the unreacted starting material being easily separable by distillation for recycling. mdpi.com This highlights the potential for developing more sustainable and efficient manufacturing processes for benzodioxole intermediates. mdpi.com

Table 2: Comparison of Batch vs. Flow Acylation of 1,3-Benzodioxole

| Method | Catalyst | Temperature | Time | Conversion Rate | Selectivity |

|---|---|---|---|---|---|

| Batch | Zn-Aquivion | - | - | 59% | 34% |

| Flow | Heterogeneous | 100°C | 30 min | 73% | 62% |

Data sourced from MDPI. mdpi.com

The principles of flow chemistry can be extended to the synthesis of benzodioxole-diamines. The nitration and subsequent reduction steps, which are often challenging to control in batch processes, could benefit from the precise control offered by flow reactors. For example, a patent describes the use of a flow reaction device for the production of a diamine derivative, illustrating the industrial applicability of this technology for synthesizing complex amines. google.com The generation of highly reactive intermediates, a common feature in many synthetic routes, can be managed more safely in a continuous flow system. youtube.com The modular nature of flow chemistry setups also allows for the sequential execution of multiple reaction steps, potentially streamlining the entire synthesis from the starting benzodioxole to the final diamine product without the need for isolating intermediates. uc.pt

Purification and Isolation Protocols for Synthesized Compounds

The purification and isolation of this compound and its analogues are critical steps to ensure the final product meets the required purity standards. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities present.

Common purification techniques reported for benzodioxole derivatives include:

Filtration: This is often the first step to separate the crude product from solid catalysts or by-products. For instance, after the synthesis of 1-(benzo[d] synquestlabs.comdioxol-5-yl)propan-1-one, the reaction mixture is cooled and filtered to recover the solid catalyst. mdpi.com

Extraction and Washing: After the reaction is complete, the mixture is often worked up by adding water to dissolve inorganic salts and other water-soluble impurities. google.com The desired organic compound is then extracted into an organic solvent. The organic layer is typically washed, dried over an anhydrous salt like magnesium sulfate, and then concentrated under vacuum. researchgate.net

Distillation: For liquid compounds, distillation is a common method for purification. This technique was used to purify 2,2-difluoro-1,3-benzodioxole (B44384) after the initial separation of the organic phase. google.com

Crystallization/Recrystallization: Solid compounds are frequently purified by crystallization from a suitable solvent. In the synthesis of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate, the product crystallizes directly from the reaction mixture and is then filtered off and washed to yield the pure compound. prepchem.com

Column Chromatography: For complex mixtures or when high purity is required, column chromatography is the method of choice. Analytical thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. researchgate.net

Scavenging Cartridges: In flow chemistry setups, purification can be integrated into the flow process. For example, a product was purified by passing it through a scavenging cartridge to remove unreacted reagents or by-products. uc.pt

The successful isolation of pure benzodioxole compounds often involves a combination of these techniques, tailored to the specific reaction and product. researchgate.net

Chemical Transformations and Derivatization of 2 Methyl 2h 1,3 Benzodioxole 4,7 Diamine

Reactivity of the Primary Amine Functionalities

The two primary amine groups at the 4- and 7-positions of the benzodioxole ring are nucleophilic and readily participate in a variety of reactions common to aromatic amines.

The primary amine groups of 2-Methyl-2H-1,3-benzodioxole-4,7-diamine are expected to react readily with acylating and sulfonylating agents. Acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides would produce sulfonamides. These reactions are generally high-yielding and can be used to introduce a wide variety of functional groups, potentially altering the compound's physical and biological properties.

While specific studies on the acylation of this compound are not prevalent in the searched literature, the acylation of the parent 1,3-benzodioxole (B145889) ring system has been studied. For instance, the Friedel-Crafts acylation of 1,3-benzodioxole can be achieved using heterogeneous catalysts, though selectivity can be a challenge. nih.govnih.gov In the case of the diamino-substituted derivative, the high nucleophilicity of the amine groups would likely lead to preferential N-acylation over C-acylation of the aromatic ring.

Table 1: Representative Acylation and Sulfonylation Reactions of Aromatic Amines

| Reagent | Product Type | General Conditions |

| Acetyl chloride | Diamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Benzoyl chloride | Dibenzamide | Schotten-Baumann conditions (aqueous base) |

| p-Toluenesulfonyl chloride | Disulfonamide | Pyridine or other suitable base |

| Acetic anhydride (B1165640) | Diamide | Neat or in a suitable solvent, optional catalyst |

N-alkylation and N-arylation of the primary amine functionalities can be achieved through various methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary amines.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the N-arylation of aromatic amines. nih.gov These methods would allow for the introduction of a wide range of aryl and heteroaryl substituents onto the amine nitrogen atoms. The arylation of related azole systems has been extensively studied and demonstrates the versatility of palladium catalysis in forming C-N bonds. mdpi.com

The ortho-diamine-like arrangement of the two primary amine groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic rings through condensation reactions. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would lead to the formation of quinoxaline-type fused systems. researchgate.net The condensation of aromatic diamines with aldehydes and ketones is a general method for the formation of imines, also known as Schiff bases. google.comyoutube.comlibretexts.org

These condensation reactions are often catalyzed by acids and proceed with the elimination of water. libretexts.org The resulting fused heterocyclic systems can possess interesting photophysical and biological properties. The synthesis of various benzo-fused N-heterocycles from aromatic diamines is a well-established area of organic synthesis. organic-chemistry.org

Table 2: Examples of Fused Heterocycles from Aromatic Diamines

| Reactant | Fused Heterocycle |

| 1,2-Diketone | Quinoxaline (B1680401) derivative |

| α-Haloketone | Dihydro-1,4-diazepine derivative |

| Phthalic anhydride | Phthalimide derivative |

| Carbon disulfide | Benzobisthiazole derivative |

The reaction of the primary amine groups with isothiocyanates provides a straightforward route to the corresponding thiourea (B124793) derivatives. rsc.orgrsc.org This reaction is typically high-yielding and can be performed under mild conditions. The resulting thioureas can serve as versatile intermediates for the synthesis of other heterocyclic systems, such as thiazoles. nih.gov The synthesis of bis-thiourea derivatives from aromatic diamines has been reported. mdpi.com The formation of N-naphthoyl thiourea derivatives has also been achieved through ultrasonic-assisted synthesis. acs.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzodioxole Ring

The benzodioxole ring is electron-rich and therefore susceptible to electrophilic aromatic substitution. The directing effects of the methylenedioxy group and the two amino groups will influence the position of substitution.

Halogenation of the benzodioxole ring can be achieved using various reagents. A patent describes the chlorination of a 1,3-benzodioxole derivative using sulfuryl chloride, which is reported to proceed with high yield and few impurities. epo.orggoogle.comgoogle.com Bromination of 1,3-benzodioxole with molecular bromine can lead to dibromination as a side reaction. mdma.ch The positions of halogenation on the this compound ring would be influenced by the activating and directing effects of the amino and methylenedioxy groups.

Nitration and Subsequent Reduction Pathways

Direct nitration of this compound is generally not a viable synthetic route due to the high reactivity of the diamino-aromatic system, which is susceptible to oxidation and uncontrolled side reactions under harsh nitrating conditions. A more strategic and common approach involves the synthesis of a dinitro-precursor, followed by a reduction step to yield the target diamine.

The synthesis typically begins with 2-methyl-1,3-benzodioxole (B76885). The methylenedioxy group is an ortho-, para-director for electrophilic aromatic substitution. Nitration using a standard nitrating agent, such as nitric acid in a sulfuric or acetic acid medium, would be expected to introduce nitro groups at the C4 and C7 positions, which are para to the ring's oxygen atoms, to yield 4,7-dinitro-2-methyl-1,3-benzodioxole.

The subsequent reduction of the dinitro intermediate is a critical step to afford the final 4,7-diamine product. This transformation can be achieved using various established methods for the reduction of aromatic nitro compounds. Common and effective methods include catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation: This method involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Chemical Reduction: A variety of chemical reducing agents can be employed. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and reliable method for reducing aromatic nitro groups to amines.

The choice of reduction method can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Representative Reduction Methods for Dinitroarenes

| Reducing Agent/System | Typical Solvent | Typical Conditions | Reference |

|---|---|---|---|

| H₂ (gas), Pd/C (5-10%) | Methanol, Ethanol (B145695), Ethyl Acetate (B1210297) | Room Temperature, 1-4 atm H₂ | wikipedia.org |

| SnCl₂·2H₂O | Ethanol, Concentrated HCl | Reflux, 1-3 hours | nih.gov |

| Hydrazine Hydrate, Raney Nickel | Methanol, THF | 45-50°C, controlled addition | mdpi.com |

Functionalization at Unsubstituted Positions

The aromatic ring of this compound possesses two unsubstituted carbon atoms at the C5 and C6 positions. The powerful activating nature of the two ortho-amino groups makes these positions highly susceptible to electrophilic attack. However, this high reactivity can also be a challenge, potentially leading to over-reaction or polymerization under typical electrophilic aromatic substitution conditions.

Therefore, a more synthetically useful strategy involves the functionalization of a precursor molecule, such as 4,7-dihalo-2-methyl-1,3-benzodioxole, before the introduction of the amino groups. For instance, after halogenation of the benzodioxole core, the amino groups could be introduced via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. This approach allows for more controlled and selective introduction of functional groups onto the aromatic scaffold.

Metal-Catalyzed Cross-Coupling Reactions for Extended Architectures

The diamine functionality and the potential for halogenation of the aromatic ring make this compound an excellent substrate for metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, extended molecular structures.

Palladium catalysts are central to modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org Two primary strategies can be envisioned for this diamine.

A. Buchwald-Hartwig Amination: The diamine can act as a dinucleophile in the Buchwald-Hartwig amination reaction, coupling with two equivalents of an aryl halide (or triflate) to form tetra-aryl substituted derivatives. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and can be tuned based on the steric and electronic properties of the coupling partners. nih.gov

B. Coupling via a Dihalide Intermediate: An alternative and highly versatile approach involves converting the diamine to a dihalide derivative, which then serves as a substrate for a variety of palladium-catalyzed cross-coupling reactions. The transformation of the two amino groups into halides (e.g., iodide or bromide) can be accomplished via the Sandmeyer reaction . wikipedia.orgbyjus.comorganic-chemistry.org This two-step process involves:

Diazotization: Treating the diamine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a bis-diazonium salt.

Displacement: Reacting the diazonium salt with a copper(I) halide (CuI or CuBr) to yield the corresponding 4,7-dihalo-2-methyl-1,3-benzodioxole. wikipedia.orgnih.gov

Once formed, this dihalide can undergo various palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new C-C bonds. researchgate.networldresearchersassociations.com

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Substrate 1 | Substrate 2 | Typical Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Aryl Halide (Ar-X) | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos, BINAP | wikipedia.orglibretexts.org |

| Suzuki-Miyaura Coupling | 4,7-Dihalo-2-methyl-1,3-benzodioxole | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | researchgate.networldresearchersassociations.com |

The Ullmann condensation is a classical copper-mediated reaction for the formation of carbon-nitrogen bonds, representing an important alternative to palladium-catalyzed methods. wikipedia.orgwikipedia.org In this reaction, this compound can serve as the nucleophilic component, reacting with aryl halides to form N-arylated products.

Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern protocols have been developed that use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand. Diamine ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA), have been shown to be particularly effective in accelerating these reactions, allowing them to proceed under milder conditions. wikipedia.org The reaction typically requires a base, such as K₂CO₃ or Cs₂CO₃, and is often carried out in polar aprotic solvents like DMF or NMP. wikipedia.org

Cyclization Reactions Utilizing the Diamine and Benzodioxole Moieties

The ortho-diamine functionality is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems. These reactions provide a powerful method for building molecular complexity and accessing important pharmacophores.

A. Synthesis of Quinoxaline Derivatives: One of the most common reactions of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. nih.gov Reacting this compound with various 1,2-dicarbonyls, such as benzil, glyoxal, or substituted derivatives, leads to the formation of novel quinoxalines fused to the benzodioxole ring system. These reactions are often catalyzed by acids or can proceed under thermal or even room temperature conditions in solvents like ethanol or DMSO. organic-chemistry.orgencyclopedia.pub

B. Synthesis of Fused Imidazole (B134444) Derivatives: Condensation of the diamine with aldehydes provides a direct route to fused 1H-benzimidazoles. nih.gov The reaction typically proceeds in two stages: initial formation of a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic imidazole ring. A variety of catalysts, including acids or supported metal nanoparticles, can facilitate this transformation. nih.gov Using different aldehydes allows for the introduction of various substituents at the 2-position of the resulting fused imidazole ring.

Table 3: Synthesis of Fused Heterocycles from o-Phenylenediamines

| Target Heterocycle | Reactant | Typical Catalyst/Solvent | Reference |

|---|---|---|---|

| Quinoxaline | 1,2-Diketone (e.g., Benzil) | Ethanol (reflux), Acetic Acid | nih.govorganic-chemistry.org |

| Quinoxaline | α-Hydroxyketone | I₂ (cat.), DMSO | encyclopedia.pub |

| 1H-Benzimidazole | Aldehyde (e.g., Benzaldehyde) | Au/TiO₂, Methanol | nih.gov |

| 1H-Benzimidazole | Aldehyde | Chlorotrimethylsilane, DMF | byjus.com |

Construction of Polycyclic Scaffolds

The strategic placement of the two amino groups in an ortho-orientation on the 2-Methyl-2H-1,3-benzodioxole core makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional reagents, a new ring can be annulated onto the existing benzodioxole framework, leading to the formation of various polycyclic scaffolds. While specific literature detailing the reactions of this compound is not extensively available, its structural analogy to other ortho-phenylenediamines allows for the reliable prediction of its chemical behavior in such transformations.

One of the most common and well-established reactions for ortho-diamines is the condensation with α-dicarbonyl compounds to form quinoxalines. For instance, the reaction of an ortho-diamine with a 1,2-diketone in a suitable solvent, often under acidic or thermal conditions, readily yields the corresponding quinoxaline derivative. This reaction is expected to proceed smoothly with this compound, affording a novel polycyclic system where a pyrazine (B50134) ring is fused to the benzodioxole moiety.

Similarly, the reaction with ortho-quinones or their precursors can lead to the formation of phenazine (B1670421) derivatives. The condensation of an ortho-diamine with a catechol that is subsequently oxidized, or directly with an ortho-quinone, is a standard method for phenazine synthesis. This transformation would result in a tetracyclic system incorporating the 2-Methyl-2H-1,3-benzodioxole core.

The following table summarizes the expected key transformations of this compound in the construction of polycyclic scaffolds, based on well-established reactions of analogous ortho-phenylenediamines.

| Starting Material | Reagent | Resulting Polycyclic Scaffold | Reaction Type |

| This compound | 1,2-Diketone (e.g., Benzil) | Quinoxaline derivative | Cyclocondensation |

| This compound | o-Quinone (e.g., 1,2-Naphthoquinone) | Phenazine derivative | Cyclocondensation |

| This compound | Phthalic anhydride | Benzimidazole (B57391) derivative | Cyclocondensation |

| This compound | Carbon disulfide | Benzimidazole-2-thione derivative | Cyclocondensation |

Detailed Research Findings:

While direct experimental data for the target compound is limited in publicly accessible literature, extensive research on the reactivity of other ortho-phenylenediamines provides a strong foundation for predicting its behavior. For example, the synthesis of various quinoxaline derivatives from substituted benzene-1,2-diamines and their subsequent biological evaluation is a recurring theme in medicinal chemistry. nih.gov These studies consistently demonstrate the feasibility and utility of the cyclocondensation reaction with α-dicarbonyl compounds.

Furthermore, the synthesis of phenazine-based structures from ortho-diamines is a well-documented field. A review of synthetic approaches to benzo[a]phenazin-5-ol highlights the condensation of 1,2-diaminobenzenes with 2-hydroxy-1,4-naphthoquinone (B1674593) as a key synthetic step. nih.gov This reaction proceeds via an initial condensation to form the phenazine core, which can then undergo further transformations. nih.gov The general methodologies for phenazine synthesis often involve the condensation of benzene-1,2-diamines with various dicarbonyl compounds or their equivalents, followed by an oxidation step if necessary. thieme-connect.de

The versatility of ortho-diamines in forming fused heterocyclic systems is further exemplified by their reactions with other reagents. For instance, condensation with various Schiff's bases derived from quinoxalinone and quinazolinone cores has been reported, leading to more complex, multi-ring systems with potential applications in drug discovery. nih.gov These examples underscore the potential of this compound as a valuable synthon for the generation of diverse polycyclic scaffolds.

Spectroscopic and Structural Elucidation of 2 Methyl 2h 1,3 Benzodioxole 4,7 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-Methyl-2H-1,3-benzodioxole-4,7-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive characterization.

Proton (¹H) NMR Characterization

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the expected ¹H NMR spectrum would exhibit several distinct signals corresponding to the different types of protons present.

The protons on the aromatic ring (H-5 and H-6) are anticipated to appear as a singlet, or two closely spaced doublets depending on the solvent, in the aromatic region of the spectrum. The presence of two strong electron-donating amino groups (-NH₂) at positions 4 and 7 causes significant shielding, shifting these proton signals to a higher field (lower ppm) compared to unsubstituted 1,3-benzodioxole (B145889), where aromatic protons typically resonate around 6.8 ppm. nih.govchemicalbook.com The protons of the two primary amine groups (-NH₂) would likely appear as a broad singlet. The chemical shift of these protons is highly variable and dependent on factors such as solvent, concentration, and temperature. mdpi.com

The methine proton at the C2 position (H-2) is expected to show a quartet splitting pattern due to its coupling with the three protons of the adjacent methyl group. Conversely, the protons of the methyl group (-CH₃) at C2 would appear as a doublet, as they are coupled to the single methine proton at C2.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-5, H-6 | 6.2 - 6.5 | s (or d) |

| -NH₂ (4,7) | 3.5 - 5.0 | br s |

| H-2 | 5.5 - 6.0 | q |

| -CH₃ (at C2) | 1.5 - 1.8 | d |

Predicted values are based on the analysis of similar benzodioxole structures and general principles of NMR spectroscopy. ijcmas.comworldresearchersassociations.com

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbons of the aromatic ring directly bonded to the amino groups (C-4 and C-7) would be significantly shielded and appear at a lower chemical shift compared to the other aromatic carbons. The remaining aromatic carbons (C-5, C-6, C-3a, and C-7a) would resonate at values typical for electron-rich benzene (B151609) derivatives. worldresearchersassociations.com The carbon atom of the acetal (B89532) group (C-2) is expected to appear in the range of 90-110 ppm. The methyl carbon (-CH₃) would be found in the aliphatic region, typically at a much higher field (lower ppm value). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-5, C-6 | 100 - 110 |

| C-4, C-7 | 130 - 140 |

| C-3a, C-7a | 140 - 150 |

| C-2 | 95 - 105 |

| -CH₃ (at C2) | 20 - 25 |

Predicted values are based on the analysis of related benzodioxole compounds and established ¹³C NMR chemical shift ranges.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the methine proton (H-2) and the methyl protons, confirming their adjacency. The aromatic protons (H-5 and H-6) would show a correlation if they are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, HSQC would show correlations for the C-5/H-5, C-6/H-6, C-2/H-2, and methyl C/H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular framework. Key expected correlations for this compound would include:

Correlations from the methyl protons to the C-2 carbon.

Correlations from the H-2 proton to the C-3a and C-7a carbons, confirming the connection of the dioxole ring to the benzene core.

Correlations from the aromatic protons (H-5, H-6) to neighboring carbons, which would help to definitively place the amino groups at the C-4 and C-7 positions.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly important for confirming the identity of a newly synthesized or isolated compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the exact elemental formula of the compound.

For this compound, the molecular formula is C₈H₁₀N₂O₂. HRMS analysis would be used to measure the exact mass of its molecular ion and compare it to the theoretically calculated mass. A close match between the experimental and calculated mass provides unambiguous confirmation of the elemental composition. worldresearchersassociations.com

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₈H₁₀N₂O₂ | 166.0742 |

Calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Given the presence of two basic amine groups, the compound is expected to be readily protonated in the positive ion mode of ESI-MS. The analysis would likely reveal a prominent singly charged molecular ion [M+H]⁺. Depending on the experimental conditions, such as the pH of the solvent, a doubly charged ion [M+2H]²⁺ might also be observed. The formation of adducts with cations from the mobile phase, such as sodium ([M+Na]⁺), is also possible. youtube.com

The theoretical monoisotopic mass of the neutral molecule (C₈H₁₀N₂O₂) is 166.0742 g/mol . The expected m/z (mass-to-charge ratio) values for its most common ions in ESI-MS are presented below.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Charge | Calculated m/z |

| Protonated Molecule | [C₈H₁₁N₂O₂]⁺ | +1 | 167.0815 |

| Doubly Protonated Molecule | [C₈H₁₂N₂O₂]²⁺ | +2 | 84.0444 |

| Sodium Adduct | [C₈H₁₀N₂O₂Na]⁺ | +1 | 189.0634 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), can provide detailed structural information by breaking the molecular ion into smaller fragment ions. nih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation would likely initiate from the protonated molecular ion [M+H]⁺.

Key fragmentation pathways can be proposed based on the known behavior of related structures like aromatic amines and benzodioxoles: nih.govlibretexts.orgchadsprep.com

Loss of the C2-methyl group: A common fragmentation for alkyl-substituted rings is the loss of the alkyl radical. This would result in the loss of a methyl group (•CH₃), leading to a fragment ion.

Cleavage of the Dioxole Ring: The 1,3-benzodioxole ring can undergo characteristic cleavages. This may involve the loss of formaldehyde (B43269) (CH₂O) or subsequent losses of carbon monoxide (CO). The fragmentation of the related compound 4,7-dimethoxy-6-propyl-2H-benzodioxole-5-carbaldehyde shows the loss of a formyl group (HCO). mdpi.com Aromatic hydrocarbons often produce stable tropylium (B1234903) ions during fragmentation. youtube.com

Amine Group Fragmentation: Fragmentation involving the amine groups, such as the loss of ammonia (B1221849) (NH₃), can also occur.

Table 2: Plausible Fragmentation Pathways and Resulting Ions

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion m/z |

| 167.0815 | •CH₃ (Methyl radical) | 152.0580 |

| 167.0815 | CH₂O (Formaldehyde) | 137.0658 |

| 137.0658 | CO (Carbon monoxide) | 109.0651 |

| 167.0815 | NH₃ (Ammonia) | 150.0576 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. ias.ac.in Each technique provides complementary information based on the molecule's vibrational modes.

Characteristic Absorption Bands of Amine and Benzodioxole Moieties

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its primary aromatic amine and benzodioxole functional groups.

Amine (NH₂) Vibrations: Primary aromatic amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com A medium to strong N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Benzodioxole Vibrations: The benzodioxole moiety is characterized by strong C-O-C stretching vibrations. The asymmetric C-O-C stretch is typically found between 1200-1280 cm⁻¹, while the symmetric stretch is in the 1000-1050 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will be observed above 3000 cm⁻¹.

The Raman spectrum would also show these vibrations, with the symmetric vibrations and those involving less polar bonds often being more intense. The interaction between the amine group and a metal surface can significantly shift Raman signals, particularly the NH₂ wagging mode. acs.org

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric N-H Stretch | Primary Aromatic Amine | 3400 - 3500 |

| Symmetric N-H Stretch | Primary Aromatic Amine | 3300 - 3400 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1580 - 1650 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Dioxole Ring | 1200 - 1280 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| Symmetric C-O-C Stretch | Dioxole Ring | 1000 - 1050 |

| N-H Wag | Primary Aromatic Amine | 650 - 900 (broad) |

Spectroscopic Signatures of Derivatized Forms

Chemical derivatization of the 4,7-diamine groups would lead to predictable changes in the vibrational spectra. For instance, acylation of the amine groups to form diamides (e.g., with acetyl chloride) would result in:

The disappearance or significant shift of the N-H stretching bands. A secondary amide (R-NH-C=O) would show a single N-H stretch, typically at a lower frequency than the primary amine.

The appearance of a very strong carbonyl (C=O) stretching band, known as the Amide I band, in the region of 1630-1680 cm⁻¹.

The appearance of an N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹ for secondary amides.

These spectral shifts provide clear evidence of successful derivatization.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The two amino groups (-NH₂) and the methylenedioxy group (-O-CH₂-O-) act as strong auxochromes, which are electron-donating groups that modify the absorption characteristics of the chromophore.

The lone pair of electrons on the nitrogen atoms of the amines and the oxygen atoms of the dioxole ring interact with the π-electron system of the benzene ring. libretexts.org This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (λ_max ≈ 256 nm).

For comparison, p-phenylenediamine (B122844) shows characteristic absorption bands around 246 nm and 315 nm in cyclohexane. nih.gov Similarly, o-phenylenediamine (B120857) absorbs at approximately 210, 240, and 294 nm. researchgate.net Therefore, this compound is expected to exhibit strong absorption in the UV-A or near-UV region (around 280-320 nm). Aromatic amines are often fluorescent, and it is plausible that this compound would also exhibit fluorescence upon excitation at its absorption maximum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound is not publicly available, the technique would yield invaluable data if suitable crystals could be grown.

A crystallographic study would confirm:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by other spectroscopic methods.

Conformation: The conformation of the five-membered dioxole ring, which is typically puckered in an envelope or twist conformation. core.ac.uk

Intermolecular Interactions: The presence of two primary amine groups makes the molecule an excellent hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. X-ray analysis would reveal the network of intermolecular hydrogen bonds (N-H···N or N-H···O), which governs the crystal packing and influences the material's physical properties. mdpi.comresearchgate.netnih.gov The analysis of related crystalline structures often reveals extensive hydrogen-bonding networks that form chains, sheets, or more complex three-dimensional architectures. nih.gov

Unit Cell Parameters and Crystal System Analysis

The crystal systems and unit cell parameters for various 1,3-benzodioxole derivatives have been determined through single-crystal X-ray diffraction studies. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal lattice.

For instance, 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate crystallizes in the monoclinic system. nih.gov Its unit cell dimensions have been reported as a = 9.505 (6) Å, b = 9.669 (7) Å, and c = 12.355 (8) Å, with a β angle of 94.326 (11)°. nih.gov The volume of this unit cell is 1132.2 (13) ų. nih.gov

Another derivative, 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole , also adopts a monoclinic crystal system with a P2/c space group. nih.govresearchgate.net The unit cell parameters for this compound are a = 11.4765 (3) Å, b = 17.5504 (4) Å, c = 11.6397 (2) Å, a β angle of 104.275 (1)°, and a volume of 2272.05 (9) ų. nih.govresearchgate.net

In contrast, 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole is found to crystallize in the orthorhombic system. nih.gov Its unit cell dimensions are a = 6.3356 (2) Å, b = 16.3222 (5) Å, and c = 22.0471 (7) Å, resulting in a unit cell volume of 2279.91 (12) ų. nih.gov

A more complex derivative, Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate , crystallizes in the monoclinic P2/c space group with a unit cell volume of 2127.05 (6) ų. researchgate.net

The following table summarizes the unit cell parameters for these representative 1,3-benzodioxole derivatives.

| Compound Name | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |

| 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate | Monoclinic | 9.505 (6) | 9.669 (7) | 12.355 (8) | 90 | 94.326 (11) | 90 | 1132.2 (13) | nih.gov |

| 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole | Monoclinic | 11.4765 (3) | 17.5504 (4) | 11.6397 (2) | 90 | 104.275 (1) | 90 | 2272.05 (9) | nih.govresearchgate.net |

| 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole | Orthorhombic | 6.3356 (2) | 16.3222 (5) | 22.0471 (7) | 90 | 90 | 90 | 2279.91 (12) | nih.gov |

| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate | Monoclinic | - | - | - | 90 | - | 90 | 2127.05 (6) | researchgate.net |

Molecular Conformation and Packing Interactions

In 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate , the fused five-membered and six-membered rings are nearly coplanar, exhibiting a small dihedral angle of 3.02 (8)° between them. nih.gov The planarity is further evidenced by specific torsion angles, such as O3—C4—C5—C6 at -179.39 (14)°. nih.gov

For 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole , the asymmetric unit contains two independent molecules, A and B, which are almost superimposable. nih.govnih.gov In both molecules, the 1,3-dithiane (B146892) ring adopts a chair conformation. nih.govnih.gov A key difference lies in the conformation of the five-membered 1,3-dioxole (B15492876) ring, which is an envelope shape in molecule A, with the methylene (B1212753) carbon atom as the flap, while in molecule B, it is almost planar. nih.govresearchgate.netnih.gov The dihedral angles between the benzene ring and the 1,3-dithiane ring are 85.62 (9)° for molecule A and 85.69 (8)° for molecule B. nih.govnih.gov

The structure of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole shows that the benzothiazole (B30560) and benzodioxole ring systems are nearly coplanar, with a dihedral angle of 7.1 (1)° between them. nih.gov The dioxole ring in this molecule adopts a flattened envelope conformation. nih.gov

In the case of Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate , the benzimidazole (B57391) and benzodioxole ring systems are both approximately planar, but their mean planes are oriented at a significant dihedral angle of 42.85 (4)°. researchgate.net The attached pyrrolidine (B122466) ring is found in an envelope conformation. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The stability of the crystal structures of 1,3-benzodioxole derivatives is maintained by a variety of intermolecular interactions, including hydrogen bonds and other non-covalent forces.

In the crystal structure of 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate , the molecules are linked into chains that run parallel to the researchgate.net crystallographic axis. nih.gov These chains are formed by N—H⋯O hydrogen bonds established between the amine and carbonyl groups of adjacent molecules. nih.gov

The crystal packing of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole is characterized by the self-association of molecules into supramolecular zigzag chains through methylene C—H⋯π interactions. nih.govresearchgate.netnih.gov These chains pack without other specific directional intermolecular interactions between them. nih.gov

For 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole , the crystal packing is stabilized by a combination of forces. nih.gov These include π–π stacking interactions, with centroid-centroid distances of 3.705 (1) and 3.752 (1) Å, C—H⋯π interactions, and a notable short sulfur-sulfur contact of 3.485 (1) Å. nih.gov

The three-dimensional network of Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate is held together by weak C—H⋯O hydrogen bonds. researchgate.net Further stabilization of the crystal packing is provided by weak π–π interactions between the benzene rings of the benzimidazole systems, with a centroid-centroid distance of 3.7955 (7) Å, and a weak C—H⋯π interaction involving the benzodioxole ring. researchgate.net

Computational and Theoretical Investigations of 2 Methyl 2h 1,3 Benzodioxole 4,7 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "2-Methyl-2H-1,3-benzodioxole-4,7-diamine". These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic structure and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on derivatives of 1,3-benzodioxole (B145889) have been effectively used to analyze their molecular and electronic properties. researchgate.netnih.govukm.my For "this compound," DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. ukm.mynih.gov

These calculations can determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. The presence of electron-donating amino groups at the 4 and 7 positions, along with the methyl group at the 2-position, is expected to significantly influence the electron density distribution across the benzodioxole ring system. DFT calculations can quantify these effects.

A key aspect of DFT studies is the analysis of various quantum chemical descriptors. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

| Quantum Chemical Descriptor | Symbol | Typical Calculated Value (Illustrative) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.2 eV | Indicates the molecule's ability to donate electrons. A higher value suggests a better electron donor. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 eV | Indicates the molecule's ability to accept electrons. A lower value suggests a better electron acceptor. researchgate.net |

| Energy Gap | ΔE | 4.4 eV | The difference between ELUMO and EHOMO, indicating chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | µ | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | IP | 5.2 eV | The energy required to remove an electron. |

| Electron Affinity | EA | 0.8 eV | The energy released when an electron is added. |

These values are illustrative and would be precisely determined through detailed DFT calculations.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are based on first principles, solving the Schrödinger equation without empirical parameters. wiley.comdtic.milcapes.gov.br These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous framework for studying molecular systems. nih.gov For heterocyclic compounds like "this compound," ab initio calculations can offer a detailed picture of the molecular orbitals and electronic transitions. nih.govlibretexts.org

While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic structure and energy. These calculations would be crucial for validating the results obtained from DFT and for providing a more profound understanding of the electron correlation effects within the molecule. The choice of basis set is critical in ab initio calculations, with larger basis sets generally yielding more accurate results at a higher computational cost.

Analysis of Electronic Structure and Frontier Orbitals

The electronic structure of "this compound" is central to its chemical behavior. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. researchgate.net

The HOMO represents the region of the molecule from which an electron is most likely to be donated in a chemical reaction. For "this compound," the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the amino groups, reflecting their electron-donating nature.

Conversely, the LUMO represents the region of the molecule that is most likely to accept an electron. The distribution of the LUMO will indicate the potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies a more reactive molecule.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of molecules. For a flexible molecule like "this compound," understanding its conformational landscape is essential.

Global Conformational Search Strategies

The 1,3-dioxole (B15492876) ring in the benzodioxole system is not planar and can adopt different conformations. Furthermore, the amino and methyl substituents can rotate, leading to a complex potential energy surface with multiple local energy minima. A global conformational search is necessary to identify all low-energy conformers of the molecule.

Various strategies can be employed for this purpose, including:

Systematic Searches: This involves rotating all rotatable bonds by a defined increment. While thorough, this method can be computationally expensive for molecules with many rotatable bonds.

Stochastic/Monte Carlo Searches: These methods randomly alter the molecular geometry and then perform energy minimization. frontiersin.org This is often more efficient than systematic searches for larger molecules.

Molecular Dynamics Simulations: By simulating the motion of the molecule at a given temperature, different conformations can be sampled over time.

The goal of these searches is to locate all stable conformers that lie within a certain energy window of the global minimum.

Energy Minimization and Stability Assessments

Once a set of potential conformations is generated, energy minimization is performed to locate the nearest local energy minimum on the potential energy surface. numberanalytics.comnumberanalytics.comdeeporigin.comwikipedia.orggmu.edu This process refines the geometry of each conformer and calculates its relative stability.

Common energy minimization algorithms include:

Steepest Descent: An iterative method that moves down the potential energy gradient. It is robust but can be slow to converge near the minimum. numberanalytics.com

Conjugate Gradient: An improvement over the steepest descent method that uses information from previous steps to accelerate convergence. numberanalytics.com

Newton-Raphson: A more advanced method that uses both the gradient and the second derivatives (Hessian matrix) of the energy. It converges quickly near a minimum but can be computationally expensive. numberanalytics.com

The relative energies of the minimized conformers are then used to determine their populations at a given temperature using the Boltzmann distribution. The most stable conformer is the one with the lowest energy. The analysis would likely reveal the preferred orientation of the methyl group on the dioxole ring and the rotational positions of the amino groups relative to the benzene (B151609) ring.

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (Illustrative) | Population at 298 K (%) (Illustrative) |

| 1 (Global Minimum) | 0.00 | H-C2-C(ipso)-C(ortho): 15° | 65 |

| 2 | 0.85 | H-C2-C(ipso)-C(ortho): -15° | 25 |

| 3 | 1.50 | H-C2-C(ipso)-C(ortho): 170° | 10 |

This table presents a hypothetical outcome of a conformational analysis and energy minimization study.

Reaction Pathway and Mechanism Elucidation

Detailed computational studies are required to elucidate the reaction pathways and mechanisms involving this compound. Such studies would typically involve quantum chemical calculations to map the potential energy surface of reactions, identifying intermediates and transition states. For related benzodioxole compounds, reaction mechanisms have been investigated, for instance, in the context of their synthesis or degradation. nih.gov However, for this compound, this specific information is not present in the available literature.

The characterization of transition states is a crucial aspect of understanding reaction mechanisms. This involves locating the saddle points on the potential energy surface and analyzing their geometric and energetic properties. For a given reaction of this compound, this would involve:

Geometry Optimization: Determining the precise arrangement of atoms at the transition state.

Frequency Analysis: Confirming the presence of a single imaginary frequency corresponding to the reaction coordinate.

Energy Barrier Calculation: Quantifying the activation energy of the reaction.

Currently, no published data provides this characterization for reactions involving this compound.

A thorough computational study would also provide insights into the kinetic and thermodynamic favorability of transformations involving this compound. This would include the calculation of key parameters:

| Parameter | Description | Status for this compound |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Data not available |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | The overall thermodynamic driving force of a reaction. | Data not available |

| Rate Constants (k) | A measure of the speed of a reaction. | Data not available |

Without dedicated computational studies, these kinetic and thermodynamic parameters for transformations of this compound remain unknown.

Intermolecular Interaction Modeling for Complexation and Self-Assembly

The study of intermolecular interactions is fundamental to understanding how molecules like this compound might form complexes or self-assemble into larger structures. The diamine functional groups suggest the potential for hydrogen bonding, while the benzodioxole ring could participate in π-stacking interactions. researchgate.net Modeling techniques that could be applied include:

Molecular Dynamics (MD) Simulations: To simulate the behavior of multiple molecules over time and observe aggregation or complex formation.

Quantum Chemical Calculations: To precisely calculate the strength and nature of intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-stacking).

While general principles of intermolecular interactions in similar molecules are understood, specific modeling of complexation and self-assembly for this compound has not been reported. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical and Spectroscopic Parameters

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its properties. For this compound, QSPR models could predict various chemical and spectroscopic parameters. Research on other benzodioxole derivatives has utilized QSAR (a related concept for biological activity) to predict properties like corrosion inhibition efficiency. researchgate.net

A hypothetical QSPR study for this compound would involve:

Descriptor Calculation: Computing a set of molecular descriptors that encode structural information.

Model Building: Using statistical methods to correlate these descriptors with experimental or high-level computational data.

Model Validation: Ensuring the predictive power of the developed model.

The following table indicates some of the parameters that could be the subject of such a study, though no specific QSPR models for this compound are currently available.

| Property Type | Examples of Parameters | Status for this compound |

| Chemical Properties | Dipole Moment, Polarizability, Hardness, Electronegativity | Data not available from QSPR studies |

| Spectroscopic Parameters | NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima | Data not available from QSPR studies |

Advanced Material Science and Catalytic Applications of 2 Methyl 2h 1,3 Benzodioxole 4,7 Diamine Derivatives

Development of Ligands for Metal-Catalyzed Reactions

The diamine functionality on the 2-Methyl-2H-1,3-benzodioxole-4,7-diamine framework suggests its potential as a bidentate ligand for transition metals. In coordination chemistry, ligands are molecules or ions that bond to a central metal atom to form a coordination complex. openstax.orgpressbooks.pub The properties of the resulting metal complex, including its catalytic activity, are highly dependent on the structure of the ligand.

Chiral Ligand Design for Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral compounds, which are molecules that are non-superimposable mirror images of each other. Chiral ligands are instrumental in this process, as they can create a chiral environment around the metal center, enabling the catalyst to selectively produce one enantiomer over the other. While there is no specific information on the use of this compound for this purpose, the general approach involves modifying the ligand structure to introduce chirality. This could potentially be achieved by incorporating chiral substituents onto the diamine nitrogens or the methyl group of the dioxole ring.

Coordination Chemistry with Transition Metals

Transition metals form a wide variety of coordination compounds with diverse geometries and coordination numbers, which are determined by the metal ion and the ligands bound to it. openstax.orgpressbooks.pub The two amino groups of this compound could chelate to a metal center, forming a stable five-membered ring. The electronic properties of the benzodioxole ring system would influence the electron-donating ability of the diamine, which in turn affects the stability and reactivity of the metal complex. The coordination sphere consists of the central metal ion and its attached ligands, and for a bidentate ligand like a diamine, the coordination number of the metal would be at least two. pressbooks.pub The formation of such complexes is a fundamental aspect of developing new catalysts.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing a catalyst's performance. This involves identifying the various intermediates and transition states in the reaction pathway. For a hypothetical catalyst based on a this compound ligand, mechanistic studies would involve techniques such as spectroscopy and kinetics to probe the coordination of reactants to the metal center, the transformation of substrates, and the regeneration of the active catalyst. No such mechanistic studies for this specific compound were found.

Application in Organic Electronics and Photonics

Organic electronics utilize carbon-based materials in electronic devices. The properties of these materials, such as their conductivity and ability to absorb and emit light, are determined by their molecular structure.

Precursors for Organic Semiconductor Materials

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov Aromatic diamines are a class of compounds that can be used as building blocks for larger, conjugated organic molecules that exhibit semiconducting properties. While some benzothiophene-based structures have shown promise as organic semiconductors, there is no evidence of this compound being used as a precursor. rsc.org The synthesis of such materials often involves polymerization or cross-coupling reactions to create extended π-conjugated systems necessary for charge transport.

Charge Transport Properties in Dioxole-Diamine Frameworks

The efficiency of an organic electronic device is highly dependent on the charge transport properties of the organic semiconductor. beilstein-journals.org Charge mobility, a measure of how quickly charge carriers move through the material, is a key parameter. nih.govresearchgate.net In some violanthrone (B7798473) derivatives, which feature different structural motifs, the introduction of specific functional groups and the nature of alkyl side chains have been shown to significantly impact hole mobility. nih.govbeilstein-journals.orgresearchgate.net For a hypothetical framework based on this compound, the arrangement of the molecules in the solid state (molecular packing) and the electronic coupling between adjacent molecules would be critical factors determining its charge transport characteristics. researchgate.net However, no experimental or theoretical data on the charge transport properties of frameworks derived from this specific compound are available.

Design of Optically Active Materials

The development of optically active materials is crucial for applications in chiral separations, asymmetric catalysis, and optoelectronics. The incorporation of chiral centers into a material's structure is a primary strategy for inducing optical activity. While direct research on the use of this compound for this purpose is not extensively documented, the principles of asymmetric synthesis suggest a clear path forward.

Chiral vicinal diamines are highly valued in synthetic chemistry as ligands for chiral catalysts and as precursors for chiral heterocycles. sigmaaldrich.com The synthesis of chiral derivatives of this compound could be achieved through several established methods, including chiral resolution of the racemic mixture or asymmetric synthesis. rsc.orgnih.gov For instance, resolution using chiral acids can separate the enantiomers, providing access to optically pure forms of the diamine. nih.govnih.gov These enantiomerically pure diamines could then serve as building blocks for chiral polymers or as ligands in asymmetric catalysis. The inherent rigidity of the benzodioxole ring system, combined with the chirality introduced at the amine groups or the methyl-substituted carbon, could lead to materials with significant and stable chiroptical properties.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry, the study of systems involving intermolecular interactions, and crystal engineering, the design of solid-state structures, are fields where the specific geometry and hydrogen-bonding capabilities of molecules like this compound are paramount.

Self-Assembly Strategies for Ordered Architectures

The two primary amine groups of this compound are excellent hydrogen bond donors, while the oxygen atoms of the dioxole ring can act as hydrogen bond acceptors. This combination of donor and acceptor sites provides the molecule with the necessary toolkit for self-assembly into well-defined, ordered architectures. nih.gov The formation of hydrogen-bonded networks is a powerful strategy for constructing supramolecular structures. nih.govrsc.org In the case of aromatic diamines, co-crystallization with molecules containing complementary hydrogen bonding sites, such as carboxylic acids, can lead to the formation of tapes, sheets, or three-dimensional networks. researchgate.netnih.gov The planarity of the benzodioxole core, coupled with the potential for π-π stacking interactions, further encourages the formation of ordered assemblies. mdpi.com The specific substitution pattern of the diamine would influence the geometry of these assemblies, potentially leading to porous frameworks with applications in gas storage or separation.

Host-Guest Chemistry Investigations

The ordered architectures formed through self-assembly can create cavities or channels capable of encapsulating other molecules, a phenomenon central to host-guest chemistry. The size and shape of the guest molecule that can be accommodated are determined by the structure of the host framework. By carefully selecting the co-formers in the self-assembly process with this compound, it may be possible to design host structures with specific recognition properties for certain guest molecules. These host-guest systems have potential applications in areas such as sensing, controlled release, and catalysis.

Polymer Chemistry Applications

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides, known for their excellent thermal stability and mechanical strength. acs.orgfaa.gov

Monomer in the Synthesis of Polyamides and Polyimides

The reaction of a diamine with a diacid chloride or a dianhydride leads to the formation of polyamides and polyimides, respectively. jkps.or.krlibretexts.org The incorporation of the this compound moiety into the polymer backbone is expected to impart unique properties to the resulting materials. The rigidity of the benzodioxole ring system would contribute to a high glass transition temperature (Tg) and good thermal stability, characteristic of aromatic polyamides and polyimides. rsc.orgmdpi.comscispace.com The presence of the methyl group and the non-coplanar structure of the dioxole ring could enhance the solubility of the polymers in organic solvents, a common challenge with rigid-rod aromatic polymers. rsc.org

Table 1: Representative Properties of Aromatic Polyamides Derived from Aromatic Diamines and Diacid Chlorides This table presents generalized data for aromatic polyamides to illustrate the expected range of properties.

Table 2: Representative Properties of Aromatic Polyimides Derived from Aromatic Diamines and Dianhydrides This table presents generalized data for aromatic polyimides to illustrate the expected range of properties.

Functional Polymer Design

The introduction of specific functional groups into polymers can tailor their properties for a wide range of applications. mdpi.comrsc.orgrsc.orgresearchgate.net The this compound monomer offers several avenues for creating functional polymers. The diamine functionality itself is a site for polymerization, and the resulting polyamide or polyimide can be considered a functional polymer due to the presence of the heterocyclic benzodioxole unit. doi.org Furthermore, the aromatic ring could be functionalized prior to polymerization to introduce additional properties, such as fluorescence or enhanced solubility. The development of photosensitive polyimides for optical applications, for example, often involves the incorporation of specific chromophores or photosensitive groups into the polymer backbone or as pendant groups. acs.orgacs.org The unique electronic and structural characteristics of the benzodioxole moiety could be exploited in the design of polymers for optical waveguides or other optoelectronic devices. nih.govjkps.or.kr

Exploration in Photoreactive Systems as Electron or Hydrogen Donors

The unique electronic architecture of this compound, characterized by the presence of two strong electron-donating amino groups on the aromatic ring, makes it a prime candidate for applications in photoreactive systems. The benzodioxole moiety itself possesses inherent photochemical reactivity, and the strategic placement of these auxochromes significantly enhances its capacity to act as an electron or hydrogen donor upon photoexcitation. rsc.orgrsc.org This section explores the fundamental processes that govern its utility in such systems, focusing on photoinduced electron transfer and the subsequent generation and stabilization of radical species.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in which a molecule, upon absorbing light, transfers an electron to an acceptor molecule. The efficiency of a compound as a photo-donor is intrinsically linked to its oxidation potential; a lower oxidation potential facilitates the transfer of an electron. The structure of this compound is highly conducive to efficient PET.

The presence of two amino groups at the 4 and 7 positions of the benzodioxole ring dramatically increases the electron density of the aromatic system through resonance effects. lasalle.edu This heightened electron density lowers the ionization potential of the molecule, making it a more potent electron donor compared to unsubstituted or mono-substituted benzodioxoles. Upon irradiation with light of an appropriate wavelength, the molecule is promoted to an excited state. In this excited state, it can readily donate an electron to a suitable acceptor molecule, initiating a chemical reaction.

Research on related benzodioxole derivatives has shown that the introduction of electron-donating substituents significantly enhances the reactivity in photoinitiator systems. rsc.orgrsc.org For instance, studies comparing various substituted benzodioxoles have demonstrated a clear correlation between the electron-donating nature of the substituent and the rate of photopolymerization, a process often initiated by PET. rsc.org While specific quantitative data for this compound is not extensively published, the principles of physical organic chemistry allow for a qualitative and comparative understanding of its properties.

| Compound | Number of Amino Substituents | Relative Oxidation Potential (Eox) | Expected PET Donor Efficiency |

|---|---|---|---|

| 1,3-Benzodioxole (B145889) | 0 | High | Low |

| 4-Amino-1,3-benzodioxole | 1 | Moderate | Moderate |

| This compound | 2 | Low | High |

The data presented in Table 1 is illustrative and based on established chemical principles of substituent effects on aromatic systems. lasalle.edu The trend clearly indicates that the diamino-substituted compound is expected to be the most effective electron donor in this series.

Radical Generation and Stabilization

The donation of an electron from this compound results in the formation of a radical cation. This species is a key intermediate in many photochemical pathways. Mechanistic studies on similar 1,3-benzodioxoles have shown that single electron oxidation leads to the formation of a radical cation. nih.gov This radical cation can then undergo further reactions, a common one being deprotonation to yield a neutral radical. nih.gov In the case of this compound, the initial radical cation could deprotonate from one of the amino groups or the methyl group at the 2-position.

The stability of the generated radical is a crucial factor determining the subsequent reaction pathways. Radicals derived from this compound are expected to exhibit significant stability due to several factors:

Resonance Delocalization: The unpaired electron in the radical cation can be delocalized over the entire aromatic ring and, importantly, onto the two nitrogen atoms of the amino groups. This delocalization of spin density is a powerful stabilizing factor. youtube.comnih.gov

Electron-Donating Groups: The continued presence of the second amino group and the oxygen atoms of the dioxole ring act as electron-donating centers, which can help to stabilize the electron-deficient radical center. youtube.com Studies have shown that both electron-donating and electron-withdrawing groups can stabilize a radical, and the amino groups are potent donating groups. youtube.com

The ability of benzodioxole derivatives to act as hydrogen donors has also been noted, providing an alternative pathway for radical generation. rsc.org In this mechanism, upon photoexcitation, the compound can donate a hydrogen atom (a proton and an electron) to an acceptor, directly forming a neutral radical. The amino groups of this compound are potential sites for hydrogen atom abstraction.

| Stabilizing Factor | Description | Impact on Radical Lifetime |

|---|---|---|

| Resonance | Delocalization of the unpaired electron across the aromatic π-system and onto the nitrogen atoms of the diamino groups. youtube.comnih.gov | High |

| Inductive Effects | Electron-donating character of the amino and dioxole ether groups stabilizes the radical center. lasalle.eduyoutube.com | Moderate |

| Hyperconjugation | Interaction of the radical center with the C-H bonds of the methyl group at the 2-position. | Low to Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products